molecular formula C11H16ClN3O B1394816 6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrazinamine CAS No. 1219981-20-0

6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrazinamine

Cat. No.: B1394816
CAS No.: 1219981-20-0
M. Wt: 241.72 g/mol
InChI Key: NJWORLJAYIGJJZ-UHFFFAOYSA-N
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Description

6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrazinamine is a chemical compound with the molecular formula C₁₀H₁₄ClN₃O It is a derivative of pyrazinamine, featuring a chlorine atom, a methyl group, and a tetrahydro-2H-pyran-4-ylmethyl group attached to the pyrazinamine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrazinamine typically involves multiple steps, starting with the preparation of the pyrazinamine core. One common synthetic route includes the following steps:

  • Formation of Pyrazinamine Core: The pyrazinamine core can be synthesized through the reaction of hydrazine with a suitable diketone or β-diketone.

  • Chlorination: The pyrazinamine core is then chlorinated to introduce the chlorine atom at the 6-position.

  • Methylation: The pyrazinamine core is methylated to introduce the methyl group at the nitrogen atom.

  • Attachment of Tetrahydro-2H-pyran-4-ylmethyl Group: The final step involves the attachment of the tetrahydro-2H-pyran-4-ylmethyl group to the nitrogen atom.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrazinamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the chlorine atom or other functional groups.

  • Substitution: Substitution reactions can occur at the chlorine atom or the nitrogen atom, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrazinamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study its interactions with biological macromolecules, such as enzymes and receptors. It can serve as a probe to investigate biological pathways and processes.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. Its structural features may contribute to the design of molecules with specific biological activities.

Industry: In the chemical industry, this compound can be used in the production of various chemicals and materials. Its versatility and reactivity make it a useful reagent in different industrial processes.

Mechanism of Action

The mechanism by which 6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrazinamine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to specific biological responses. The exact molecular pathways involved would depend on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

  • 6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine: This compound is structurally similar but features a pyridine ring instead of a pyrazine ring.

  • 6-Chloro-N: 2 -methyl-N 2 -(tetrahydro-2H-pyran-4-ylmethyl)-1,3,5-triazine-2,4-diamine: This compound has a triazine ring instead of a pyrazine ring.

Uniqueness: 6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrazinamine is unique due to its specific combination of functional groups and the presence of the pyrazinamine core. This combination provides distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

6-chloro-N-methyl-N-(oxan-4-ylmethyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-15(8-9-2-4-16-5-3-9)11-7-13-6-10(12)14-11/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWORLJAYIGJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2,6-dichloropyrazine (298 mg, 2.000 mmol), DMSO (6 ml), TEA (0.418 ml, 3.00 mmol) and N-methyl-1-(tetrahydro-2H-pyran-4-yl)methanamine (264 mg, 2.040 mmol) was stirred at 70° C. for 16 hours, and the reaction progress was followed by LCMS. The crude reaction mixture was let cool to room temperature, diluted with 150 ml of ethyl acetate, washed with 1M NaOH soln. (1×), water (2×), saturated salt soln. (1×), dried with sodium sulfate, filtered, and concentrated to constant mass, giving 475 mg of the title compound as free base, which was used without further purification. LCMS (m/z): 242.0 (MH+), retention time=0.85 min.
Quantity
298 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.418 mL
Type
reactant
Reaction Step One
Quantity
264 mg
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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